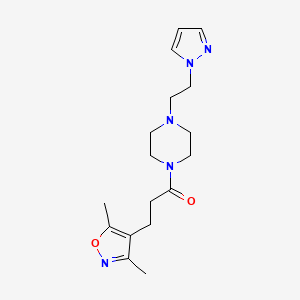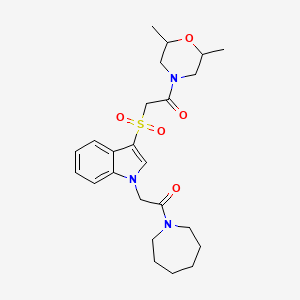
2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one (2-APE) is a novel compound that has been studied for its potential applications in scientific research. It is a synthetic small molecule that is structurally related to the class of piperazine-based compounds. 2-APE has been shown to possess a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antinociceptive effects. In addition, it has been demonstrated to possess a variety of biochemical and physiological effects that make it an attractive compound for further research.
科学研究应用
2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one has been studied for its potential applications in scientific research. It has been shown to possess a variety of pharmacological activities, including analgesic, anti-inflammatory, and antinociceptive effects. In addition, it has been demonstrated to possess a variety of biochemical and physiological effects that make it an attractive compound for further research. For example, 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one has been shown to inhibit the release of nitric oxide and to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been demonstrated to possess anti-cancer, anti-inflammatory, and anti-bacterial properties.
作用机制
2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one has been shown to act as an agonist of the vanilloid receptor 1 (TRPV1). TRPV1 is a ligand-gated ion channel that is activated by a variety of stimuli, including heat, protons, and certain chemicals. When 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one binds to TRPV1, it causes the channel to open, resulting in the influx of calcium ions into the cell. This influx of calcium ions is thought to be responsible for the analgesic, anti-inflammatory, and antinociceptive effects of 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one.
Biochemical and Physiological Effects
2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one has been shown to possess a variety of biochemical and physiological effects. It has been demonstrated to inhibit the release of nitric oxide, modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), and possess anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, it has been shown to possess analgesic, anti-inflammatory, and antinociceptive effects.
实验室实验的优点和局限性
2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one has several advantages for use in lab experiments. It is a small molecule that is easily synthesized and can be used in a variety of experiments. In addition, it has been demonstrated to possess a variety of pharmacological activities, including analgesic, anti-inflammatory, and antinociceptive effects. However, there are some limitations to using 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one in lab experiments. For example, it has a relatively short half-life, which may limit its use in long-term experiments. In addition, it may be difficult to obtain in large quantities due to its synthetic nature.
未来方向
Despite its potential applications in scientific research, there is still much to be explored with 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one. For example, further research is needed to determine the effects of 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one on other physiological processes, such as the immune system and cardiovascular system. In addition, further studies are needed to determine the long-term effects of 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one and its potential for use in clinical applications. Finally, research is needed to explore the potential for 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one to be used as a therapeutic agent for the treatment of various diseases and disorders.
合成方法
2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one can be synthesized using a variety of methods. One of the most commonly used methods is the acid-catalyzed condensation of 4-aminophenol and 4-ethylpiperazine. In this method, 4-aminophenol and 4-ethylpiperazine are reacted in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to produce 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one. Other methods of synthesis include the reaction of 4-aminophenol and 4-ethylpiperazine with a base, such as sodium hydroxide or potassium hydroxide, or the reaction of 4-aminophenol and 4-ethylpiperazine with an amine, such as ethylamine or piperidine.
属性
IUPAC Name |
2-(4-aminophenyl)-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-16-7-9-17(10-8-16)14(18)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSDTJTUOMPSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2909044.png)



![2-[8-(3,5-Diethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2909050.png)
![1-(2-chlorophenyl)-N-[1-(2-furyl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2909055.png)
![2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2909056.png)
![1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2909058.png)



![2-(1-Methylindol-3-yl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2909064.png)
![Ethyl 5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2909065.png)
